![molecular formula C20H17N3O3S B2383313 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide CAS No. 893991-09-8](/img/structure/B2383313.png)
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide
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Overview
Description
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antiviral, and antitubercular properties . The structure of this compound includes an imidazo[2,1-b]thiazole moiety, which is fused with a phenyl ring and further substituted with a dimethoxybenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide typically involves the reaction of 2-aminothiazole with α-halocarbonyl compounds . One common method includes the use of 3-bromo-2-oxopropanoic acid, which reacts with aminothiazole to form the imidazo[2,1-b]thiazole core . This intermediate is then coupled with 4-aminophenyl-2,4-dimethoxybenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of imidazo[2,1-b]thiazole derivatives often employs continuous flow systems to enhance efficiency and yield . This method involves a multistage reactor system where intermediate compounds are synthesized and processed without isolation, leading to a streamlined and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[2,1-b]thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenyl or imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for treating cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways . The compound binds to DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with protein kinases, modulating various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunostimulatory and anticancer properties.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds exhibit antimycobacterial and antitumor activities.
Uniqueness
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide stands out due to its unique combination of the imidazo[2,1-b]thiazole core with a dimethoxybenzamide group, which enhances its biological activity and specificity . This structural uniqueness contributes to its potent anticancer properties and potential therapeutic applications.
Biological Activity
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide is a compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C16H16N4O3S
IUPAC Name : this compound
Structural Characteristics
The compound features a complex heterocyclic structure that includes an imidazo[2,1-b][1,3]thiazole moiety. This structure is crucial for its biological activity as it allows interaction with various molecular targets involved in cellular signaling pathways.
The primary mechanism of action involves the inhibition of specific kinases and enzymes that are critical in cancer progression and microbial resistance. The compound induces cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds related to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SUIT-2 | 5.11 | Inhibition of cell proliferation |
Panc-1 | 10.8 | Induction of apoptosis |
Capan-1 | 8.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits promising activity against several bacterial strains and fungi.
Table 2: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Mycobacterium tuberculosis | 3.125 |
Staphylococcus aureus | 15 |
Candida albicans | 20 |
Additional Biological Activities
Beyond anticancer and antimicrobial effects, this compound has shown antioxidant properties that may contribute to its therapeutic potential.
Study 1: Anticancer Efficacy
A recent study focused on the antiproliferative effects of this compound on pancreatic ductal adenocarcinoma (PDAC) cells. The results indicated that the compound significantly inhibited cell growth and migration in vitro.
Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy against Mycobacterium tuberculosis. The compound exhibited potent activity with a low MIC value compared to standard treatments.
Q & A
Q. What are the common synthetic routes for N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide, and what challenges arise in achieving high yields?
Basic Research Question
The synthesis typically involves multi-step organic reactions:
Core Formation : Cyclization of precursors (e.g., thioamides and α-haloketones) to form the imidazo[2,1-b][1,3]thiazole core .
Functionalization : Coupling reactions (e.g., amidation or Suzuki-Miyaura cross-coupling) to introduce the 2,4-dimethoxybenzamide and phenyl groups .
Purification : Chromatography or recrystallization to isolate the final product.
Key Challenges :
- Reaction Conditions : Precise temperature and pH control are critical to avoid side reactions (e.g., over-oxidation of thiazole rings) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility but may complicate purification .
- Catalysts : Triethylamine or palladium catalysts enhance coupling efficiency but require optimization to minimize residual traces .
Q. How do structural modifications in the imidazo[2,1-b][1,3]thiazole core influence the compound's biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?
Advanced Research Question
SAR studies reveal that substituents on the phenyl and benzamide groups significantly modulate activity:
Modification | Observed Effect | Reference |
---|---|---|
2,4-Dimethoxy substitution | Enhanced solubility and kinase inhibition | |
Phenyl group at position 4 | Improved binding to ATP-binding pockets | |
Methylation of thiazole ring | Reduced cytotoxicity but increased selectivity |
Contradictions :
- Methoxy Groups : While 2,4-dimethoxy enhances solubility (logP reduction), excessive methoxy substitution (e.g., 2,4,6-trimethoxy) may reduce cellular uptake due to steric hindrance .
- Thiazole Ring Modifications : Methylation improves selectivity in some cancer models but diminishes activity against microbial targets .
Methodological Approaches :
- Molecular Docking : Predict binding affinity to targets like PARP-1 or EGFR .
- In Vitro Assays : Compare IC50 values across cell lines to resolve SAR discrepancies .
Q. What methodologies are employed to elucidate the mechanism of action of this compound against cancer cell lines?
Advanced Research Question
Target Identification :
- Kinase Profiling : Screen against panels of 100+ kinases to identify primary targets (e.g., EGFR, Src-family kinases) .
- Pull-Down Assays : Use biotinylated analogs to isolate interacting proteins .
Pathway Analysis :
- Western Blotting : Quantify phosphorylation levels of downstream effectors (e.g., AKT, ERK) .
- RNA Sequencing : Identify differentially expressed genes post-treatment to map signaling pathways .
Functional Studies :
- Apoptosis Assays : Measure caspase-3/7 activation and Annexin V staining .
- Mitochondrial Respiration : Use Seahorse XF analyzers to assess OXPHOS inhibition .
Q. What analytical techniques are critical for confirming the structural integrity and purity of the compound post-synthesis?
Basic Research Question
Spectroscopic Analysis :
- NMR : Confirm regiochemistry of the imidazo[2,1-b]thiazole core and methoxy group positions .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities .
Crystallography :
- X-ray Diffraction : Resolve 3D conformation to validate docking predictions .
Thermal Analysis :
- DSC/TGA : Assess stability under storage conditions .
Q. How can researchers optimize the pharmacokinetic profile of this compound while maintaining its therapeutic efficacy?
Advanced Research Question
Strategies :
Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .
Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .
Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
Balancing Act :
- Lipophilicity : Maintain logP between 2–4 to ensure membrane permeability without excessive plasma protein binding .
- CYP Inhibition : Screen for CYP3A4/2D6 interactions to avoid off-target toxicity .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-25-15-7-8-16(18(11-15)26-2)19(24)21-14-5-3-13(4-6-14)17-12-23-9-10-27-20(23)22-17/h3-12H,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMODRFACSGENP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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